![molecular formula C19H12FN3O3 B5829613 2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)
2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
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Overview
Description
2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular formula of C20H14FN3O3.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the expression of anti-apoptotic proteins. In addition, it has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes in cancer cells. In addition, it has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide in lab experiments is its potential as a novel therapeutic agent for various diseases. This compound has been found to exhibit anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research of 2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide. One of the future directions is to investigate the potential of this compound as a therapeutic agent for other diseases such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in animal models and clinical trials. Furthermore, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesis Methods
The synthesis of 2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves the reaction of 2-fluoroaniline with 5-(2-furyl)-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then coupled with 3-aminobenzamide in the presence of a catalyst such as triethylamine to yield the final product.
Scientific Research Applications
2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has been studied for its potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. This compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells through the induction of apoptosis. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been investigated for its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-fluoro-N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3/c20-15-8-2-1-7-14(15)17(24)21-13-6-3-5-12(11-13)18-22-23-19(26-18)16-9-4-10-25-16/h1-11H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHOSAFLRRYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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